molecular formula C13H17NO2 B13217355 Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13217355
M. Wt: 219.28 g/mol
InChI Key: QZTWKPVLKJQBCT-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an ethyl ester group attached to the indole ring, making it a valuable molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 4,6-dimethyl-2,3-dihydro-1H-indole and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a versatile compound for various applications .

Biological Activity

Ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological applications, and detailed research findings, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the alkylation of indole derivatives. The compound is characterized by the presence of an indole ring system which is known for its biological significance. The structural formula can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antibacterial Activity :
    • The compound has shown effectiveness against various bacterial strains. In vitro studies indicate that it possesses minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone. For example, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties :
    • Research indicates that this compound may inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). A study reported an IC50 value of 7.36 μM against HCT-116 colorectal cancer cells, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • This compound has been evaluated for its anti-inflammatory properties. It has shown the ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α in vitro .
  • Antioxidant Activity :
    • The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Antibacterial Study

A comparative study assessed the antibacterial activity of this compound against several pathogens:

PathogenMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus4029
Escherichia coli5024
Pseudomonas aeruginosa6030
Klebsiella pneumoniae7019

This table illustrates the compound's effectiveness relative to standard antibiotics .

Anticancer Evaluation

In a study focused on anticancer efficacy, this compound was tested on various cancer cell lines:

Cell LineIC50 (μM)
HepG212.41
MCF-79.71
HCT-1167.36
PC320.19

These results indicate that the compound has a preferential effect on certain cancer types, particularly colorectal cancer cells .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound may act as a kinase inhibitor which is crucial in many signaling pathways involved in cell proliferation and survival.
  • Cytokine Modulation : Its anti-inflammatory effects are likely due to the modulation of cytokine production .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 4,6-dimethyl-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-4-16-13(15)12-7-10-9(3)5-8(2)6-11(10)14-12/h5-6,12,14H,4,7H2,1-3H3

InChI Key

QZTWKPVLKJQBCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(C=C(C=C2N1)C)C

Origin of Product

United States

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